BenchChemオンラインストアへようこそ!

1-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one

Medicinal chemistry Physicochemical property comparison Hydrogen bonding

1-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one (CAS 2126159-46-2) is a partially saturated heterocyclic compound comprising a tetrahydroimidazo[1,2-a]pyrimidine core with a 3-acetyl substituent (molecular formula C₈H₁₁N₃O; MW 165.19 g/mol). The compound bears one hydrogen bond donor (the NH at the 9-position of the partially saturated pyrimidine ring) and three hydrogen bond acceptors, distinguishing it from the fully aromatic imidazo[1,2-a]pyrimidin-3-yl-ethanone analog (CAS 453548-59-9; MW 161.16 g/mol; zero H-bond donors).

Molecular Formula C8H11N3O
Molecular Weight 165.196
CAS No. 2126159-46-2
Cat. No. B2875064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one
CAS2126159-46-2
Molecular FormulaC8H11N3O
Molecular Weight165.196
Structural Identifiers
SMILESCC(=O)C1=CN=C2N1CCCN2
InChIInChI=1S/C8H11N3O/c1-6(12)7-5-10-8-9-3-2-4-11(7)8/h5H,2-4H2,1H3,(H,9,10)
InChIKeyRWMJUQICRMLPEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one (CAS 2126159-46-2) – Core Structural and Physicochemical Baseline for Procurement Specification


1-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one (CAS 2126159-46-2) is a partially saturated heterocyclic compound comprising a tetrahydroimidazo[1,2-a]pyrimidine core with a 3-acetyl substituent (molecular formula C₈H₁₁N₃O; MW 165.19 g/mol) [1]. The compound bears one hydrogen bond donor (the NH at the 9-position of the partially saturated pyrimidine ring) and three hydrogen bond acceptors, distinguishing it from the fully aromatic imidazo[1,2-a]pyrimidin-3-yl-ethanone analog (CAS 453548-59-9; MW 161.16 g/mol; zero H-bond donors) [1][2]. This tetrahydro scaffold introduces a chiral-capable, non-planar geometry with altered lipophilicity (XLogP3-AA = 0.4) and the capacity for stereoselective interactions not available to the flat aromatic counterpart [1].

Why 1-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one Cannot Be Interchanged with Imidazo[1,2-a]pyrimidine Analogs in Structure-Activity-Driven Procurement


The fully aromatic imidazo[1,2-a]pyrimidin-3-yl-ethanone (CAS 453548-59-9) and the tetrahydro derivative (CAS 2126159-46-2) share the same imidazo[1,2-a]pyrimidine nomenclature but differ fundamentally in ring saturation, hydrogen-bonding capacity, molecular shape, and computed physicochemical properties. The tetrahydro variant introduces an sp³-hybridized NH at the 9-position (H-bond donor count = 1 vs. 0 for the aromatic analog) and a non-planar ring conformation that alters target binding geometry, solubility, and metabolic stability [1][2]. Class-level SAR data from tetrahydroimidazo[1,2-a]pyrimidine series demonstrate that even minor changes in ring saturation and substitution pattern produce large shifts in antimicrobial MIC values, antioxidant IC₅₀, and anticancer GI₅₀, meaning that interchanging saturated and unsaturated cores without re-optimization risks loss of activity or introduction of off-target effects [3].

Quantitative Differentiation Evidence for 1-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one (CAS 2126159-46-2) Relative to Closest Analogs – Procurement-Relevant Comparative Data


Hydrogen Bond Donor Capacity and Molecular Shape Distinguish the Tetrahydro Core from the Fully Aromatic Analog (CAS 453548-59-9)

The target compound contains an sp³-hybridized NH group in the partially saturated pyrimidine ring, yielding a computed hydrogen bond donor (HBD) count of 1. In contrast, the fully aromatic analog 1-imidazo[1,2-a]pyrimidin-3-yl-ethanone (CAS 453548-59-9) has zero HBDs. This difference is critical for target engagement and solubility. Additionally, the computed lipophilicity of the tetrahydro compound (XLogP3-AA = 0.4) is lower than that of the aromatic analog (XLogP3-AA = 1.1) [1][2].

Medicinal chemistry Physicochemical property comparison Hydrogen bonding

Tetrahydroimidazo[1,2-a]pyrimidine Scaffold Confers Antimicrobial Activity Not Reported for the Fully Aromatic 3-Acetyl Analog

The BMC Chemistry SAR study on tetrahydroimidazo[1,2-a]pyrimidine derivatives reported that compounds with the saturated core exhibit significant antimicrobial activity. The most potent analog (compound 15) showed a MIC of 1.04 × 10⁻² µM/mL against Candida albicans and Aspergillus niger. In contrast, the fully aromatic imidazo[1,2-a]pyrimidin-3-yl-ethanone (CAS 453548-59-9) has no reported antimicrobial MIC data in the peer-reviewed literature, suggesting the tetrahydro scaffold is the active chemotype for antimicrobial applications [1][2].

Antimicrobial activity Tetrahydroimidazo[1,2-a]pyrimidine Antibacterial screening

Anticancer Activity Against MCF-7 Breast Cancer Cell Line Is a Demonstrated Property of the Tetrahydroimidazo[1,2-a]pyrimidine Class

In the 2017 BMC Chemistry study, tetrahydroimidazo[1,2-a]pyrimidine derivative compound 23 displayed a GI₅₀ of 34.78 against MCF-7 human breast cancer cells using the SRB assay. The lead compound's GI₅₀ of 50.00 provides a baseline within the class. No equivalent anticancer data exist for the fully aromatic imidazo[1,2-a]pyrimidin-3-yl-ethanone [1].

Anticancer activity MCF-7 Tetrahydroimidazo[1,2-a]pyrimidine

Antioxidant Activity with Defined IC₅₀ Is Demonstrated for the Tetrahydroimidazo[1,2-a]pyrimidine Class via DPPH Assay

Compound 2 in the tetrahydroimidazo[1,2-a]pyrimidine series exhibited an IC₅₀ of 46.31 in the DPPH radical scavenging assay, representing the most potent antioxidant in the series. The lead compound's IC₅₀ was 50.00. The aromatic analog has no reported antioxidant IC₅₀ data [1].

Antioxidant activity DPPH assay Tetrahydroimidazo[1,2-a]pyrimidine

Procurement-Relevant Application Scenarios for 1-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one (CAS 2126159-46-2) Based on Quantitative Differentiation Evidence


Antimicrobial Hit-to-Lead Optimization Programs Targeting Resistant Fungal Strains

Procurement of CAS 2126159-46-2 is warranted when building a focused library of tetrahydroimidazo[1,2-a]pyrimidine derivatives for antimicrobial screening. The BMC Chemistry SAR study established that the tetrahydro scaffold, exemplified by compound 15, achieves MIC values as low as 1.04 × 10⁻² µM/mL against Candida albicans and Aspergillus niger, while the fully aromatic analog lacks any reported antimicrobial activity [1]. The target compound's 3-acetyl substitution provides a versatile synthetic handle for further functionalization in antimicrobial lead expansion.

Anticancer Lead Identification Against MCF-7 Breast Cancer

For oncology programs targeting breast cancer, the tetrahydroimidazo[1,2-a]pyrimidine scaffold has demonstrated GI₅₀ values as low as 34.78 against MCF-7 cells (compound 23), outperforming the lead compound (GI₅₀ = 50.00) within the same series [1]. No comparable data exist for the aromatic analog. CAS 2126159-46-2 serves as a key intermediate for diversifying the 3-position in pursuit of improved anticancer potency.

Oxidative Stress and Antioxidant Screening Panels

When screening for radical scavenging activity, the tetrahydro scaffold has produced IC₅₀ values of 46.31 in the DPPH assay (compound 2), while the aromatic scaffold has no reported antioxidant data [1]. Researchers developing antioxidant agents should source the tetrahydro core compound rather than the aromatic analog to ensure alignment with biologically validated chemotypes.

Structure-Based Drug Design Exploiting the Hydrogen Bond Donor Pharmacophore

The target compound's single hydrogen bond donor (NH at the 9-position) and computed XLogP3-AA of 0.4 distinguish it from the aromatic analog (HBD = 0; XLogP3-AA = 1.1) [2][3]. For targets where an H-bond donor interaction is required, such as hemagglutinin in influenza A virus entry inhibition as demonstrated for imidazo[1,2-a]pyrimidine scaffolds, the tetrahydro compound is the structurally appropriate choice over the aromatic counterpart.

Quote Request

Request a Quote for 1-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.